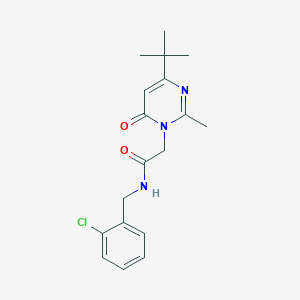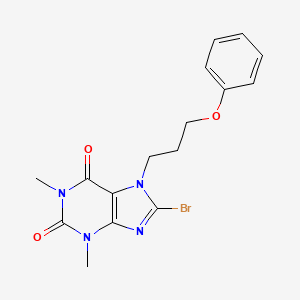
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide, also known as THP-F, is a compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic molecule that exhibits promising biological activities, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research has focused on the synthesis and properties of carboxamide compounds with thiophene and furan components. One study discussed the efficient synthesis of carboxamide ligands containing thioether donor sites, which are similar in structure to the compound (Meghdadi, Mirkhani, & Ford, 2012).
- Another relevant study explored the synthesis of novel compounds including furan- and thiophene-fused heterocycles. These research efforts contribute to understanding the chemical properties and synthesis mechanisms of such complex molecules (Ergun et al., 2014).
Crystal Packing and Aromaticity
- The influence of aromaticity on crystal packing of furan/thiophene carboxamide compounds was investigated. This research is crucial for understanding the structural aspects of compounds with furan and thiophene rings, similar to the compound of interest (Rahmani et al., 2016).
Antimicrobial Activity
- Some studies have focused on the antimicrobial properties of compounds related to furan and thiophene carboxamides. For instance, the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including thiophene and furan, was evaluated, highlighting potential applications in biomedicine and materials science (Hamed et al., 2020).
Medicinal Chemistry and Drug Development
- Research in medicinal chemistry has explored the structure-activity relationships of aromatic heterocyclic carboxamides, including thiophene and furan derivatives. This area investigates the potential of these compounds in drug development, particularly in fungicide applications (Banba, Yoshikawa, & Katsuta, 2013).
Neuroinflammation Imaging
- A study on PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor utilized a compound structurally related to furan-2-carboxamide, demonstrating its potential in neuroimaging and the study of neuroinflammation (Horti et al., 2019).
Eigenschaften
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(12-3-1-7-19-12)16-11-15(5-8-18-9-6-15)13-4-2-10-20-13/h1-4,7,10H,5-6,8-9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUMTLBKIMUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2760560.png)
![3-(1-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2760562.png)
![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)




![4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2760573.png)


![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)
![10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide](/img/structure/B2760581.png)
![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)
